molecular formula C21H20O9 B13415167 Daidzein-4'-glucoside

Daidzein-4'-glucoside

Cat. No.: B13415167
M. Wt: 416.4 g/mol
InChI Key: FIENOOOOPYEDMI-QNDFHXLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Daidzein-4’-glucoside can be synthesized through enzymatic glycosylation. One common method involves the use of β-glucosidase to glycosylate daidzein, resulting in the formation of daidzein-4’-glucoside . This reaction typically occurs under mild conditions, making it an efficient and environmentally friendly approach.

Industrial Production Methods: In industrial settings, daidzein-4’-glucoside is often produced through bioconversion processes using cultured plant cells or microorganisms. These methods leverage the natural biosynthetic pathways of the host organisms to convert daidzein into its glucoside form . This approach is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Daidzein-4’-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Daidzein

    Oxidation: Various oxidized derivatives of daidzein

    Reduction: Reduced forms of daidzein

Comparison with Similar Compounds

Properties

Molecular Formula

C21H20O9

Molecular Weight

416.4 g/mol

IUPAC Name

7-hydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-4-1-10(2-5-12)14-9-28-15-7-11(23)3-6-13(15)17(14)24/h1-7,9,16,18-23,25-27H,8H2/t16-,18-,19+,20-,21-/m1/s1

InChI Key

FIENOOOOPYEDMI-QNDFHXLGSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.